molecular formula C39H32N4O8S2 B11558504 (1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)

(1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)

Cat. No.: B11558504
M. Wt: 748.8 g/mol
InChI Key: UIOMGZWZVTWVEB-FQMUTUERSA-N
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Description

1-[(E)-[(2-{N’-[(E)-{2-[(4-METHYLBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound that features multiple functional groups, including sulfonate, hydrazinecarbonyl, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. The general synthetic route might include:

    Formation of the naphthalene core: This could involve Friedel-Crafts alkylation or acylation reactions.

    Introduction of the sulfonate group: This might be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the hydrazinecarbonyl group: This could involve the reaction of hydrazine with a carbonyl-containing compound.

    Final assembly: The final steps would involve coupling the various fragments together, possibly using condensation reactions or other coupling methodologies.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection.

    Scale-up considerations: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification techniques: Use of crystallization, chromatography, or other methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(2-{N’-[(E)-{2-[(4-METHYLBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE can undergo various types of chemical reactions, including:

    Oxidation: The naphthalene and hydrazine moieties can be oxidized under appropriate conditions.

    Reduction: The carbonyl and imine groups can be reduced to their corresponding alcohols and amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions used but might include:

    Oxidation products: Naphthoquinones, sulfonic acids.

    Reduction products: Amines, alcohols.

    Substitution products: Sulfonamides, ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, derivatives of this compound might be studied for their potential biological activity. For example, compounds with hydrazinecarbonyl groups are often investigated for their potential as enzyme inhibitors.

Medicine

In medicine, this compound or its derivatives might be explored for their potential therapeutic applications. For example, sulfonate-containing compounds are often studied for their anti-inflammatory and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and multiple functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example:

    Enzyme inhibition: If the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing the substrate from binding.

    Antimicrobial activity: If the compound has antimicrobial properties, it might disrupt the cell membrane of the microorganism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-[(2-{N’-[(E)-{2-[(4-METHYLBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE: This compound is unique due to its specific combination of functional groups and its complex structure.

    Other sulfonate-containing compounds: These might include compounds like tosylates or mesylates, which are commonly used in organic synthesis.

    Other hydrazinecarbonyl-containing compounds: These might include hydrazones or hydrazides, which are often studied for their biological activity.

Uniqueness

The uniqueness of 1-[(E)-[(2-{N’-[(E)-{2-[(4-METHYLBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C39H32N4O8S2

Molecular Weight

748.8 g/mol

IUPAC Name

[1-[(E)-[[3-[(2E)-2-[[2-(4-methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C39H32N4O8S2/c1-26-11-17-30(18-12-26)52(46,47)50-36-21-15-28-7-3-5-9-32(28)34(36)24-40-42-38(44)23-39(45)43-41-25-35-33-10-6-4-8-29(33)16-22-37(35)51-53(48,49)31-19-13-27(2)14-20-31/h3-22,24-25H,23H2,1-2H3,(H,42,44)(H,43,45)/b40-24+,41-25+

InChI Key

UIOMGZWZVTWVEB-FQMUTUERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC(=O)N/N=C/C4=C(C=CC5=CC=CC=C45)OS(=O)(=O)C6=CC=C(C=C6)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC(=O)NN=CC4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

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